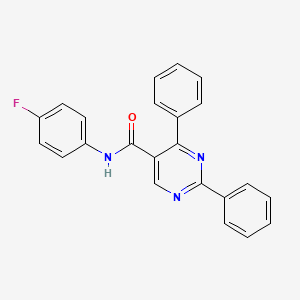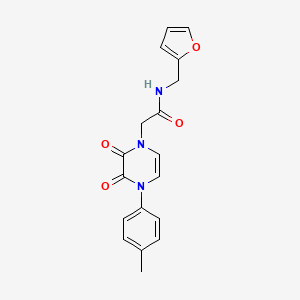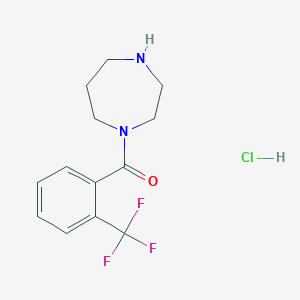
1-(2-三氟甲基)苯甲酰基-1,4-二氮杂环庚烷盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1-[2-(Trifluoromethyl)benzoyl]-1,4-diazepane hydrochloride”, also known as TFB-TD, is a small molecule synthesized in the laboratory for scientific experimentation. It has a molecular weight of 308.73 .
Synthesis Analysis
The synthesis of trifluoromethyl ethers can be achieved by indirect strategies and direct strategies. The indirect strategies include the nucleophilic fluorination of ether groups and electrophilic trifluoromethylation of hydroxyl groups, which suffered from poor substrate scope, harsh reaction conditions, and use of highly toxic reagents . The direct strategies are the direct introduction of the trifluoromethoxy group into organic compounds with trifluoromethoxylation reagents .
Molecular Structure Analysis
The molecular formula of “1-[2-(Trifluoromethyl)benzoyl]-1,4-diazepane hydrochloride” is C13H16ClF3N2O . The InChI code is 1S/C13H15F3N2O.ClH/c14-13(15,16)11-5-2-1-4-10(11)12(19)18-8-3-6-17-7-9-18;/h1-2,4-5,17H,3,6-9H2;1H .
Physical And Chemical Properties Analysis
The physical form of “1-[2-(Trifluoromethyl)benzoyl]-1,4-diazepane hydrochloride” is oil . It is stored at room temperature .
科学研究应用
抗菌活性
1-(2-三氟甲基)苯甲酰基-1,4-二氮杂环庚烷盐酸盐及其类似物已被研究为潜在的抗菌剂。这些化合物的设计基于等排概念。它们被合成为了具有不同烷基链长度(从 C1 到 C18)的 N-烷基-2-[4-(三氟甲基)苯甲酰基]肼-1-甲酰胺。 值得注意的是,N-十三烷基/十五烷基-2-[4-(三氟甲基)苯甲酰基]肼-1-甲酰胺显示出对乙酰胆碱酯酶 (AChE) 的强抑制活性,并且对 AChE 的选择性高于丁酰胆碱酯酶 (BuChE) 。这些化合物可以作为对抗微生物感染的有希望的候选药物。
酶抑制
这些相同的肼甲酰胺也因其对 AChE 和 BuChE 的抑制活性而被评估。它们的 IC50 值范围为 AChE 为 27.04 至 106.75 µM,BuChE 为 58.01 至 277.48 µM。某些化合物的 AChE IC50 值低于临床用药利伐斯的明。 分子对接研究表明,这些化合物作为非共价抑制剂发挥作用,与活性位点三联体密切相互作用 .
降钙素基因相关肽 (CGRP) 受体拮抗
有趣的是,3,5-双(三氟甲基)苯甲酰胺衍生物是通过在 30% H2O2 存在下,用 K2CO3 水解苯腈而获得的。 这种化合物可能在 CGRP 受体拮抗方面有意义,这可能与疼痛管理相关 .
化学合成
1-(2-三氟甲基)苯甲酰基-1,4-二氮杂环庚烷盐酸盐可用于化学合成,特别是作为试剂 .
级联反应
已经探索了 1-三氟甲基苯并三唑与烷基溴化物的无金属级联反应,导致了 1,2,4-苯并三嗪和苯并三唑的合成。 这些反应涉及 N-N 键断裂,并提供了一种方便的途径来合成各种苯并三嗪衍生物 .
作用机制
1-[2-(Trifluoromethyl)benzoyl]-1,4-diazepane hydrochloride acts as a positive allosteric modulator of GABAA receptors, which are ionotropic receptors that mediate the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. 1-[2-(Trifluoromethyl)benzoyl]-1,4-diazepane hydrochloride enhances the binding of GABA to the receptor, leading to increased chloride ion influx and hyperpolarization of the neuron.
Biochemical and Physiological Effects:
1-[2-(Trifluoromethyl)benzoyl]-1,4-diazepane hydrochloride has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-[2-(Trifluoromethyl)benzoyl]-1,4-diazepane hydrochloride enhances GABA-induced currents in GABAA receptors, leading to increased inhibitory neurotransmission. In vivo studies have shown that 1-[2-(Trifluoromethyl)benzoyl]-1,4-diazepane hydrochloride can induce sedation and anxiolysis in animal models.
实验室实验的优点和局限性
One advantage of using 1-[2-(Trifluoromethyl)benzoyl]-1,4-diazepane hydrochloride in lab experiments is its high potency and selectivity for GABAA receptors. This allows for more precise modulation of GABAergic neurotransmission compared to other compounds. However, one limitation of using 1-[2-(Trifluoromethyl)benzoyl]-1,4-diazepane hydrochloride is its potential toxicity and adverse effects on animal behavior, which must be carefully monitored in experimental studies.
未来方向
There are several potential future directions for research involving 1-[2-(Trifluoromethyl)benzoyl]-1,4-diazepane hydrochloride. One area of interest is the development of 1-[2-(Trifluoromethyl)benzoyl]-1,4-diazepane hydrochloride derivatives with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the use of 1-[2-(Trifluoromethyl)benzoyl]-1,4-diazepane hydrochloride in combination with other compounds for synergistic effects on GABAergic neurotransmission. Additionally, further research is needed to fully understand the molecular mechanisms underlying the effects of 1-[2-(Trifluoromethyl)benzoyl]-1,4-diazepane hydrochloride on GABAA receptors and their downstream signaling pathways.
合成方法
1-[2-(Trifluoromethyl)benzoyl]-1,4-diazepane hydrochloride can be synthesized through a multistep process involving the reaction of 2-(trifluoromethyl)benzoyl chloride with 1,4-diazepane in the presence of a base such as triethylamine. The resulting compound can then be purified through various methods, including recrystallization and column chromatography.
安全和危害
属性
IUPAC Name |
1,4-diazepan-1-yl-[2-(trifluoromethyl)phenyl]methanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O.ClH/c14-13(15,16)11-5-2-1-4-10(11)12(19)18-8-3-6-17-7-9-18;/h1-2,4-5,17H,3,6-9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUYDKQSDBCJOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2=CC=CC=C2C(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClF3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-3-[4-(oxolan-3-yloxy)piperidine-1-carbonyl]pyridine](/img/structure/B2389093.png)
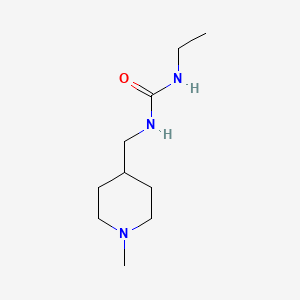
![4-[5-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid](/img/structure/B2389096.png)
![Tert-butyl N-[(4-ethynyl-2-methylpyrazol-3-yl)methyl]carbamate](/img/structure/B2389097.png)

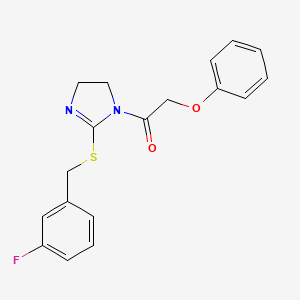
![8-(2,3-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2389103.png)
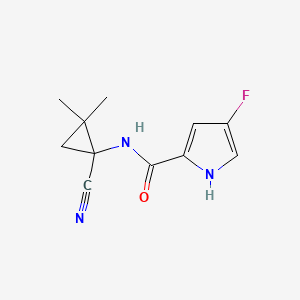
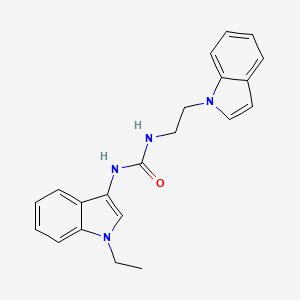

![5-[3-(Difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,2,5-dithiazepane](/img/structure/B2389110.png)
![N-((2-(pyrrolidin-1-yl)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2389111.png)
